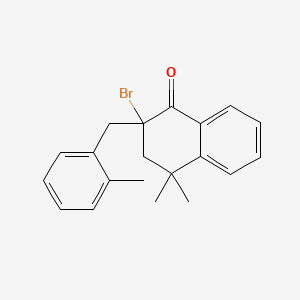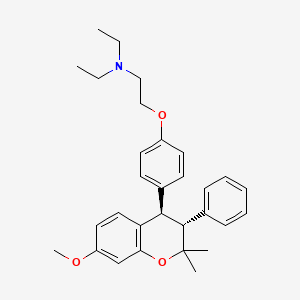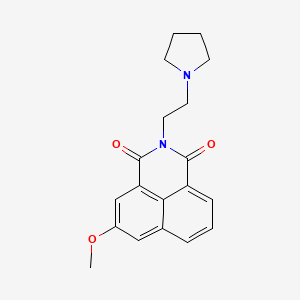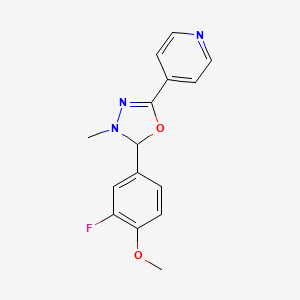
2-Bromo-4,4-dimethyl-2-(2-methylbenzyl)-3,4-dihydro-1(2H)-naphthalenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,4-dimethyl-2-(2-methylbenzyl)-3,4-dihydro-1(2H)-naphthalenone is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a bromine atom, a dimethyl group, and a methylbenzyl group attached to a dihydronaphthalenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,4-dimethyl-2-(2-methylbenzyl)-3,4-dihydro-1(2H)-naphthalenone typically involves multi-step organic reactions. One common approach might include:
Bromination: Introduction of the bromine atom to the naphthalenone core.
Alkylation: Addition of the dimethyl and methylbenzyl groups under specific conditions.
Cyclization: Formation of the dihydronaphthalenone structure through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert the compound into more saturated analogs.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium cyanide (NaCN).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups in place of the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for organic synthesis.
Biology and Medicine
In biological and medicinal research, derivatives of this compound might be explored for their potential pharmacological activities. For instance, they could be investigated for anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or advanced coatings, due to its structural properties.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4,4-dimethyl-3,4-dihydro-1(2H)-naphthalenone: Lacks the methylbenzyl group.
4,4-Dimethyl-2-(2-methylbenzyl)-3,4-dihydro-1(2H)-naphthalenone: Lacks the bromine atom.
2-Bromo-4,4-dimethyl-2-(phenyl)-3,4-dihydro-1(2H)-naphthalenone: Has a phenyl group instead of a methylbenzyl group.
Uniqueness
The presence of both the bromine atom and the methylbenzyl group in 2-Bromo-4,4-dimethyl-2-(2-methylbenzyl)-3,4-dihydro-1(2H)-naphthalenone makes it unique compared to its analogs. This combination of functional groups can impart distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
30765-56-1 |
|---|---|
Molekularformel |
C20H21BrO |
Molekulargewicht |
357.3 g/mol |
IUPAC-Name |
2-bromo-4,4-dimethyl-2-[(2-methylphenyl)methyl]-3H-naphthalen-1-one |
InChI |
InChI=1S/C20H21BrO/c1-14-8-4-5-9-15(14)12-20(21)13-19(2,3)17-11-7-6-10-16(17)18(20)22/h4-11H,12-13H2,1-3H3 |
InChI-Schlüssel |
QUILCJBMGKHGDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CC2(CC(C3=CC=CC=C3C2=O)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















